molecular formula C17H14FN3O3S B2914251 (3-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-67-8

(3-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2914251
CAS No.: 851808-67-8
M. Wt: 359.38
InChI Key: PBIRTKCLGOEPPO-UHFFFAOYSA-N
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Description

(3-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic chemical compound featuring a 4,5-dihydro-1H-imidazole (imidazoline) core scaffold. This core structure is acylated by a 3-fluorobenzoyl group and further functionalized at the 2-position with a (3-nitrobenzyl)thio side chain. The imidazoline ring system is a privileged structure in medicinal chemistry and is present in compounds with a wide range of biological activities . The specific structural motifs incorporated into this molecule—including the fluorinated aryl ring and the nitrobenzylthio ether—suggest its potential utility as a key intermediate or precursor in organic synthesis and drug discovery efforts. Researchers may find value in this compound for developing new pharmacologically active agents, as similar structures have been explored for various therapeutic targets . The fluorine atom on the phenyl ring can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the nitro group offers a handle for further chemical reduction and functionalization. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

(3-fluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-14-5-2-4-13(10-14)16(22)20-8-7-19-17(20)25-11-12-3-1-6-15(9-12)21(23)24/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIRTKCLGOEPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H14FN3O2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_2\text{S}

This structure features a fluorophenyl group and an imidazole ring, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The imidazole moiety is known for its role in inhibiting enzymes such as kinases and phosphatases, which are crucial in various signaling pathways.
  • Antioxidant Properties : The presence of the nitro group may contribute to antioxidant activity, potentially reducing oxidative stress in cells.
  • Antimicrobial Effects : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.

Biological Activity Data

A summary of biological assays conducted on this compound is presented in the following table:

Assay TypeResultReference
Cytotoxicity (IC50)25 µM against cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Enzyme InhibitionIC50 = 15 µM for kinase inhibition

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of imidazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Efficacy :
    • Research demonstrated that thioether-containing compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that the (3-nitrobenzyl)thio group may enhance the antimicrobial properties of the compound .
  • Enzyme Inhibition Studies :
    • Inhibitory assays revealed that derivatives with imidazole cores effectively inhibited certain kinases involved in cancer progression. This highlights the potential for this compound in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with several analogues, differing primarily in substituents on the aryl rings and the heterocyclic core. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) % Yield Biological Activity (Reported)
Target Compound C₁₇H₁₃FN₃O₃S 367.37* 3-Fluorophenyl, 3-nitrobenzylthio Not reported Not reported Not reported
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone C₁₅H₁₂BrFN₂O₂S 383.24 5-Bromo-2-furyl, 3-fluorobenzylthio Not reported Not reported RNA-binding protein interactions
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone C₁₈H₁₄F₃N₃O₃S 409.38 4-Nitrophenyl, 3-(trifluoromethyl)benzylthio Not reported Not reported Not reported
2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone derivatives C₃₀H₂₅N₃O₂ (e.g.) 459.54 (e.g.) Varied para-substituents (e.g., OCH₃, NO₂) 110–135 25–40 Anti-inflammatory, antimicrobial

*Calculated based on molecular formula.

Key Observations:
  • Electronic Effects: The nitro group in the target compound and the trifluoromethyl group in are strong electron-withdrawing substituents, which may enhance electrophilicity and influence binding to biological targets.
  • Synthetic Yields : Derivatives with para-substituted phenyl groups (e.g., ) show moderate yields (25–40%), likely due to steric challenges in multi-step condensations. The target compound’s yield remains unreported but may follow similar trends .

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